Differential Kinase Inhibition Profiles: GSK-3 vs. CDK5 Activity
The compound 4-bromo-1H-indazol-5-amine was profiled against a panel of kinases, revealing a distinct selectivity profile. It exhibits moderate inhibition of Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinase 5 (CDK5), but with a noteworthy difference in potency [1]. In contrast, unsubstituted 1H-indazol-5-amine is a significantly weaker inhibitor of GSK-3, demonstrating the critical role of the 4-bromo substituent in enhancing binding [2]. While many 5-aminoindazoles are promiscuous kinase binders, the 4-bromo pattern in this compound shifts the inhibitory preference away from certain other kinases like Aurora2 or Jak2, which are potently inhibited by other 5-substituted analogs in the same study [1].
| Evidence Dimension | Enzyme Inhibition (GSK-3) |
|---|---|
| Target Compound Data | IC50 = 32,000 nM |
| Comparator Or Baseline | 1H-Indazol-5-amine: IC50 = 120,000 nM |
| Quantified Difference | 3.75-fold more potent |
| Conditions | Porcine brain GSK-3alpha/beta, 30 min incubation with [33P]-gamma ATP, scintillation counting |
Why This Matters
This demonstrates that the 4-bromo substituent is a key driver for improved GSK-3 inhibition, validating its selection over the non-brominated parent scaffold for kinase inhibitor discovery programs.
- [1] BindingDB. BDBM50012184 CHEMBL1092509: IC50: 3.20E+4nM (GSK-3). BindingDB, 2024. View Source
- [2] BindingDB. BDBM50304148 CHEMBL17551: IC50: 1.20E+5nM (GSK-3). BindingDB, 2024. View Source
